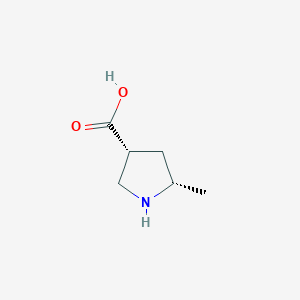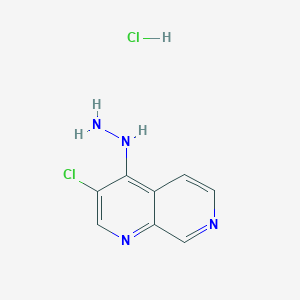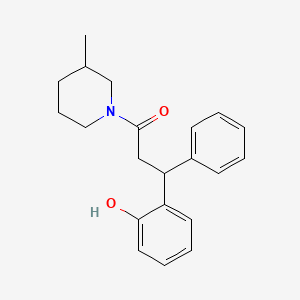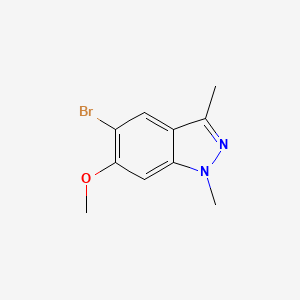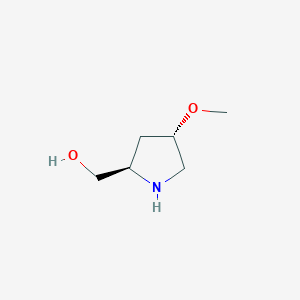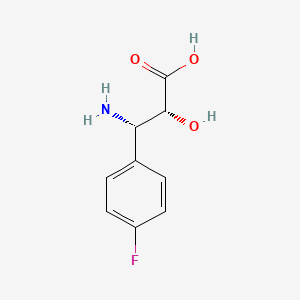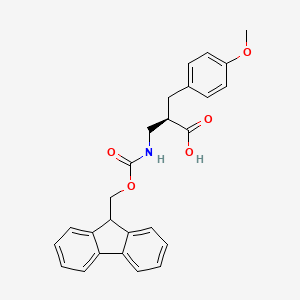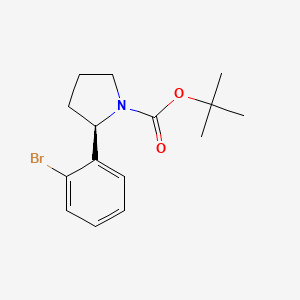
(R)-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring and a tert-butyl ester group at the carboxylate position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate may involve large-scale reactions using automated reactors. The process includes:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.
Oxidation Reactions: Oxidation can be used to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce dehalogenated or hydrogenated products.
Aplicaciones Científicas De Investigación
®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Asymmetric Synthesis: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Pharmaceutical Research: The compound serves as an intermediate in the synthesis of potential drug candidates.
Material Science: It is utilized in the development of novel materials with specific properties.
Catalysis: The compound is employed as a ligand in catalytic reactions to enhance selectivity and efficiency.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues, while the pyrrolidine ring can form hydrogen bonds with polar groups. These interactions facilitate the compound’s binding to enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate: The enantiomer of the compound with similar properties but different stereochemistry.
tert-Butyl 2-(2-chlorophenyl)pyrrolidine-1-carboxylate: A similar compound with a chlorine atom instead of bromine.
tert-Butyl 2-(2-fluorophenyl)pyrrolidine-1-carboxylate: A fluorinated analog with different electronic properties.
Uniqueness
®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the bromophenyl group, which imparts distinct reactivity and binding characteristics. These features make it a valuable compound in asymmetric synthesis and various research applications.
Propiedades
Fórmula molecular |
C15H20BrNO2 |
|---|---|
Peso molecular |
326.23 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-(2-bromophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-10-6-9-13(17)11-7-4-5-8-12(11)16/h4-5,7-8,13H,6,9-10H2,1-3H3/t13-/m1/s1 |
Clave InChI |
RNZCQSVBUGGMJB-CYBMUJFWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CC=CC=C2Br |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4S,4'E,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B15222096.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine](/img/structure/B15222097.png)

![(E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine](/img/structure/B15222109.png)

